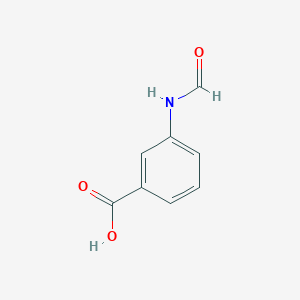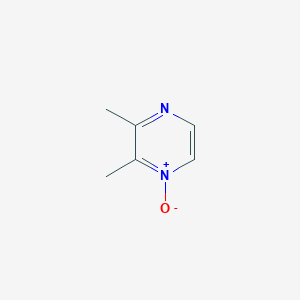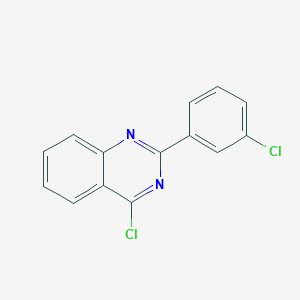![molecular formula C12H12BrN3O B8719254 (S)-1H-Pyrazole-4-carboxylic acid [1-(4-bromo-phenyl)-ethyl]amide](/img/structure/B8719254.png)
(S)-1H-Pyrazole-4-carboxylic acid [1-(4-bromo-phenyl)-ethyl]amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1H-Pyrazole-4-carboxylic acid [1-(4-bromo-phenyl)-ethyl]amide is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1H-Pyrazole-4-carboxylic acid [1-(4-bromo-phenyl)-ethyl]amide typically involves the condensation of 1,3-diketones with arylhydrazines. This reaction is often catalyzed by transition metals or other catalysts to enhance the yield and selectivity . The reaction conditions may include refluxing in an appropriate solvent, such as ethanol or acetic acid, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions
(S)-1H-Pyrazole-4-carboxylic acid [1-(4-bromo-phenyl)-ethyl]amide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
(S)-1H-Pyrazole-4-carboxylic acid [1-(4-bromo-phenyl)-ethyl]amide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting succinate dehydrogenase.
Mecanismo De Acción
The mechanism of action of (S)-1H-Pyrazole-4-carboxylic acid [1-(4-bromo-phenyl)-ethyl]amide involves binding to specific molecular targets, such as enzymes. For instance, it can inhibit succinate dehydrogenase by binding to its active site, thereby disrupting the mitochondrial electron transport chain and energy production in fungi . This inhibition leads to the accumulation of succinate and a decrease in ATP production, ultimately causing cell death .
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Pyrazole-4-carboxamide,N-[(1S)-1-(4-chlorophenyl)ethyl]-
- 1H-Pyrazole-4-carboxamide,N-[(1S)-1-(4-fluorophenyl)ethyl]-
- 1H-Pyrazole-4-carboxamide,N-[(1S)-1-(4-methylphenyl)ethyl]-
Uniqueness
(S)-1H-Pyrazole-4-carboxylic acid [1-(4-bromo-phenyl)-ethyl]amide is unique due to the presence of the bromine atom, which can enhance its biological activity and binding affinity to target enzymes compared to its chloro, fluoro, and methyl analogs . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C12H12BrN3O |
|---|---|
Peso molecular |
294.15 g/mol |
Nombre IUPAC |
N-[(1S)-1-(4-bromophenyl)ethyl]-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C12H12BrN3O/c1-8(9-2-4-11(13)5-3-9)16-12(17)10-6-14-15-7-10/h2-8H,1H3,(H,14,15)(H,16,17)/t8-/m0/s1 |
Clave InChI |
LWMLCZULIROZKD-QMMMGPOBSA-N |
SMILES isomérico |
C[C@@H](C1=CC=C(C=C1)Br)NC(=O)C2=CNN=C2 |
SMILES canónico |
CC(C1=CC=C(C=C1)Br)NC(=O)C2=CNN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


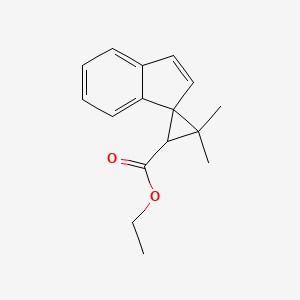
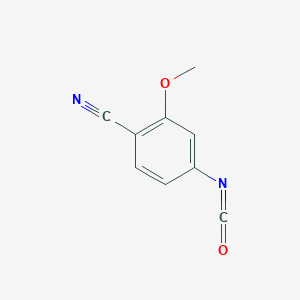
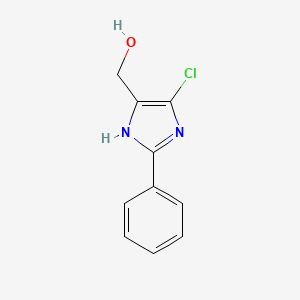
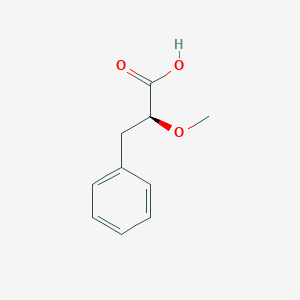
![(S)-2-[(Azepane-1-carbonyl)-amino]-3-methyl-pentanoic acid](/img/structure/B8719193.png)
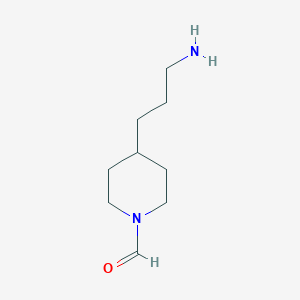
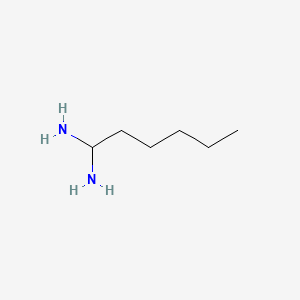
![Methyl 2-{[(3-methylisoxazol-5-yl)methyl]amino}-benzoate](/img/structure/B8719221.png)
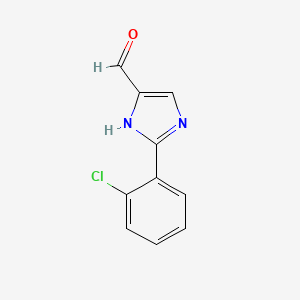
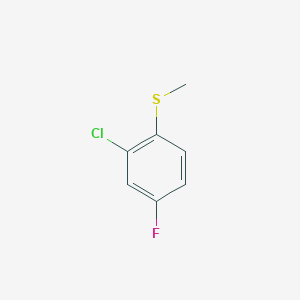
![3-[3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl]propan-1-ol](/img/structure/B8719244.png)
